molecular formula C9H6N2 B1625603 Indolizine-3-carbonitrile CAS No. 72090-73-4

Indolizine-3-carbonitrile

Cat. No.: B1625603
CAS No.: 72090-73-4
M. Wt: 142.16 g/mol
InChI Key: ZQFYRTIHICGMCG-UHFFFAOYSA-N
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Description

Indolizine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, which includes a fused pyrrole and pyridine ring system with a cyano group at the third position, makes it an interesting target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-3-carbonitrile can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles such as activated alkenes or alkynes

Another method involves radical cyclization or cross-coupling reactions, which have gained attention due to their efficiency and high atom- and step-economy . These reactions typically use radical species or intermediates to construct the indolizine ring system.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Indolizine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the indolizine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-3-carboxylic acid, while substitution reactions can introduce various functional groups at different positions on the indolizine ring.

Mechanism of Action

The mechanism of action of indolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Indolizine-3-carbonitrile can be compared with other similar compounds, such as:

    Indole: Both indole and indolizine share a fused ring system, but indole lacks the nitrogen atom in the pyridine ring.

    Indolizidine: Indolizidine alkaloids are structurally related to indolizines but have a fully saturated ring system.

    Pyridine: Pyridine is a simpler nitrogen-containing heterocycle that serves as a building block for more complex structures like indolizines.

The uniqueness of this compound lies in its fused ring system with a cyano group, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

indolizine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFYRTIHICGMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501495
Record name Indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72090-73-4
Record name Indolizine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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